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Compound of Interest

3-Chloro-7-
Compound Name: _
methylbenzo[d]isoxazole

Cat. No.: B159855

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 3-Chloro-7-methylbenzo[d]isoxazole. Tailored for researchers, scientists,
and professionals in drug development, this document delves into the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the
structural elucidation of this heterocyclic compound. While experimental spectra for this specific
molecule are not readily available in public databases, this guide leverages predictive models
and comparative analysis with structurally related compounds to present a robust and
scientifically grounded interpretation of its spectroscopic profile.

Introduction to 3-Chloro-7-methylbenzo[d]isoxazole

3-Chloro-7-methylbenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic
compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a
variety of biologically active molecules. The precise substitution of a chloro group at the 3-
position and a methyl group at the 7-position of the benzisoxazole core dictates its
physicochemical properties and potential pharmacological activity. Accurate structural
confirmation through spectroscopic methods is a critical step in the synthesis and development
of new chemical entities based on this framework.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering
system is essential. The following diagram illustrates the structure of 3-Chloro-7-
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methylbenzo[d]isoxazole with the IUPAC numbering convention that will be used throughout
this guide.

Proposed Mass Spectral Fragmentation Pathway
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Caption: Proposed major fragmentation pathways for 3-Chloro-7-methylbenzo[d]isoxazole.
Interpretation:

e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z 167 and
an M+2 peak at m/z 169 with an intensity ratio of approximately 3:1, confirming the presence
of one chlorine atom.

» Loss of Chlorine: A significant fragment at m/z 132 would correspond to the loss of a chlorine
radical from the molecular ion.

» Cleavage of the Isoxazole Ring: Fragmentation of the isoxazole ring can lead to the
formation of various smaller ions. For instance, the loss of CO and CI could result in a
fragment at m/z 103.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are
general, field-proven protocols for obtaining the spectroscopic data discussed.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 500 MHz (or higher) NMR
spectrometer.

e Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a
suitable solvent that does not have interfering absorptions in the regions of interest.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

« Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-
MS).

« lonization: Use Electron lonization (EI) at 70 eV to generate positive ions.

e Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and fragment ions.

» Data Interpretation: Analyze the mass spectrum to determine the molecular weight and
elucidate the fragmentation pattern.

Conclusion
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This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-Chloro-
7-methylbenzo[d]isoxazole. The presented *H NMR, 13C NMR, IR, and Mass Spectrometry
data, derived from established principles and comparison with analogous compounds, offer a
solid foundation for the structural characterization of this molecule. The outlined experimental
protocols provide a standardized approach for researchers to obtain and verify this data. As
with any predictive analysis, experimental verification remains the gold standard for
unequivocal structure confirmation.
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methylbenzo-d-isoxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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